molecular formula C6H12N2O3 B1582213 3-(3-Aminopropanoylamino)propanoic acid CAS No. 2140-53-6

3-(3-Aminopropanoylamino)propanoic acid

Cat. No. B1582213
CAS RN: 2140-53-6
M. Wt: 160.17 g/mol
InChI Key: DWCSTCCKNZMDHA-UHFFFAOYSA-N
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Description

3-Aminopropanoic acid, also known as beta-alanine, is a naturally-occurring beta-amino acid comprising propionic acid with the amino group in the 3-position . It exists in all living species, ranging from bacteria to humans . It’s found in foods such as beers, blackcurrants, and garden tomatoes .


Synthesis Analysis

A study reported the synthesis of a compound using a dual-enzyme cascade route with aspartate-1-decarboxylases (ADC) from Bacillus subtilis and native aspartate ammonia-lyase (AspA) . This might provide some insights into the potential synthesis methods for similar compounds.


Molecular Structure Analysis

The molecular structure of similar compounds involves nitrogen (N1) from the imidazole ring and an oxygen atom from the carboxylic acid group of the ligand as donor atoms .


Chemical Reactions Analysis

In a study, mixed-ligand complexes were prepared by refluxing aqueous solutions of the ligand with equimolar amounts of ruthenium chloride at 60 °C for 36 h . This might give some idea about the potential chemical reactions involving similar compounds.


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be characterized by elemental analysis, DSC/TGA, and cyclic voltammetry .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 3-(N-alkylamino)-1-propanols, related to 3-(3-Aminopropanoylamino)propanoic acid, have been synthesized using lithium aluminum hydride reduction, providing insights into aminopropanols' synthesis methods (Artyushin et al., 1991).
  • Biomedical Research :

    • The chemical stability of oligonucleotides containing 3'-propanolamine, a derivative of 3-amino-1-propanol, was investigated, offering insights into the synthesis of modified oligonucleotides for biomedical applications (Vu et al., 1995).
  • Fluorescent Derivatisation of Amino Acids :

    • The compound has been utilized in the fluorescent derivatisation of amino acids, making it applicable as a fluorescent derivatising reagent in biological assays (Frade et al., 2007).
  • Physical Property Analysis for Gas Separation :

    • A study on the physical properties of amines, including 3-amino-1-propanol, for use in acidic gases separation processes, provides insights into the suitability of these compounds in operations controlled by mass transfer (Blanco et al., 2017).
  • Synthesis of Deuterated Compounds :

    • Deuterated 3-amino-1-propanols have been synthesized for applications in mass spectrometry studies, highlighting the compound's versatility in chemical synthesis (Springer et al., 2007).
  • Lipid-Based Drug Delivery Systems :

    • Oleic acid-based heterolipid, synthesized using 3-amino-1-propanol, has been explored for its application in self-microemulsifying drug delivery systems, indicating its potential in pharmaceutical formulations (Kalhapure & Akamanchi, 2012).
  • Genetic Encoding in Proteins :

    • A genetically encoded fluorescent amino acid, related to this compound, has been developed for studying protein structure and interactions, demonstrating the compound's applicability in molecular biology (Summerer et al., 2006).
  • Thermal Decomposition Analysis :

    • The thermal decomposition of hexanuclear Fe(III) complexes involving the anion of 3-dimethylamino-2-propanol, a related compound, was studied, contributing to the understanding of the thermal behavior of such complexes (Sañudo et al., 2011).
  • Water-Soluble Resin Synthesis :

    • The synthesis and properties of a water-soluble resin with tertiary amine oxide substituents derived from 3-(dimethylamino)propanoic acid were investigated, showing potential applications in thermal laser imaging (An et al., 2015).

Safety and Hazards

Propionic acid, a similar compound, is considered hazardous. It’s flammable and may cause severe skin burns and eye damage .

Future Directions

One study aimed to develop an eco-friendly whole-cell biocatalytic process for the bio-production of 3-Aminopropionic acid from fumaric acid using Bacillus megaterium . This might suggest potential future directions for research involving similar compounds.

properties

IUPAC Name

3-(3-aminopropanoylamino)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O3/c7-3-1-5(9)8-4-2-6(10)11/h1-4,7H2,(H,8,9)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWCSTCCKNZMDHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CN)C(=O)NCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00294760
Record name 3-(3-aminopropanoylamino)propanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00294760
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

2140-53-6
Record name 2140-53-6
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Record name 3-(3-aminopropanoylamino)propanoic acid
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Record name 2140-53-6
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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